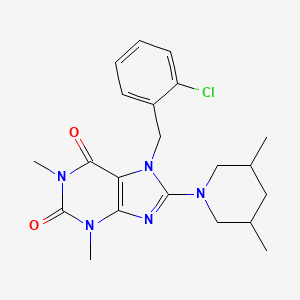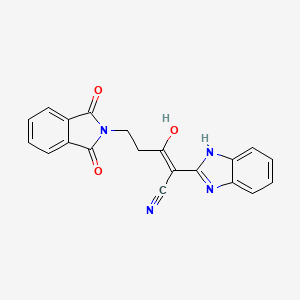
4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-tert-butyl-N-(2-fluoro-5-nitrophényl)benzamide est un composé organique appartenant à la classe des benzamides. Il se caractérise par la présence d'un groupe tert-butyle, d'un groupe fluoro et d'un groupe nitro liés à un noyau benzamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-tert-butyl-N-(2-fluoro-5-nitrophényl)benzamide implique généralement les étapes suivantes :
Fluorination : La substitution d'un atome d'hydrogène par un atome de fluor.
Amidation : La formation de la structure benzamide par réaction d'une amine avec un dérivé d'acide carboxylique.
Par exemple, une voie de synthèse implique la nitration d'un composé précurseur suivie d'une fluorination et d'une amidation subséquente pour donner le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des réactions de nitration, de fluorination et d'amidation à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-tert-butyl-N-(2-fluoro-5-nitrophényl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : Le groupe fluoro peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et l'hydrogène gazeux en présence d'un catalyseur peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro peut donner un dérivé amino, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule .
4. Applications de recherche scientifique
Le 4-tert-butyl-N-(2-fluoro-5-nitrophényl)benzamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études relatives à l'inhibition enzymatique et aux interactions protéine-ligand.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et de procédés chimiques
5. Mécanisme d'action
Le mécanisme d'action du 4-tert-butyl-N-(2-fluoro-5-nitrophényl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Les groupes fluoro et nitro peuvent participer à des liaisons hydrogène et à des interactions électrostatiques avec les protéines cibles, influençant ainsi leur activité. Le composé peut également subir des transformations métaboliques qui modulent ses effets biologiques .
Applications De Recherche Scientifique
4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. The compound may also undergo metabolic transformations that modulate its biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
4-tert-butyl-2'-fluoro-5'-nitrobenzanilide : Structure similaire avec de légères variations dans la position des substituants.
3-bromo-4-(tert-butyl)-N-(2-fluoro-5-nitrophényl)benzamide : Contient un atome de brome au lieu d'un atome d'hydrogène à une position spécifique.
Unicité
Le 4-tert-butyl-N-(2-fluoro-5-nitrophényl)benzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. La présence de groupes fluoro et nitro améliore sa réactivité et son potentiel pour des applications diverses.
Propriétés
Formule moléculaire |
C17H17FN2O3 |
|---|---|
Poids moléculaire |
316.33 g/mol |
Nom IUPAC |
4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H17FN2O3/c1-17(2,3)12-6-4-11(5-7-12)16(21)19-15-10-13(20(22)23)8-9-14(15)18/h4-10H,1-3H3,(H,19,21) |
Clé InChI |
GUQPSUMDOMLCPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11681720.png)

![1-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B11681724.png)

![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanone](/img/structure/B11681733.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11681739.png)
![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B11681741.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11681748.png)
![3-(1-adamantyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681756.png)
![3-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)propanamide](/img/structure/B11681760.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681766.png)
![4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11681783.png)

